1-(1-Bromobutyl)-3-nitrobenzene
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Overview
Description
1-(1-Bromobutyl)-3-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds. It is characterized by a benzene ring substituted with a nitro group and a bromobutyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromobutyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene followed by nitration. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The nitration step involves treating the bromobutylbenzene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromobutyl)-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Reduction: Formation of 1-(1-Aminobutyl)-3-nitrobenzene.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(1-Bromobutyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromobutyl)-3-nitrobenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
1-(1-Bromobutyl)-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromobutane: A simple alkyl bromide used in organic synthesis.
3-Nitrobenzyl Bromide: An aromatic compound with similar reactivity but different substitution pattern.
1-(1-Chlorobutyl)-3-nitrobenzene: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(1-bromobutyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO2/c1-2-4-10(11)8-5-3-6-9(7-8)12(13)14/h3,5-7,10H,2,4H2,1H3 |
InChI Key |
VXVFAPNEGUKSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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